1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-methyl-5-pyrrolidin-3-ylimidazole |
InChI |
InChI=1S/C8H13N3/c1-11-6-10-5-8(11)7-2-3-9-4-7/h5-7,9H,2-4H2,1H3 |
InChI Key |
XUZOJBKLPWHWMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2CCNC2 |
Origin of Product |
United States |
Contextualization Within Heterocyclic Chemistry Research
Heterocyclic chemistry is a cornerstone of drug discovery, with nitrogen-containing ring systems being particularly prominent in the architecture of bioactive molecules. ijrar.org 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole is a molecule that strategically combines two important heterocyclic scaffolds: a methylated imidazole (B134444) and a pyrrolidine (B122466) ring. The imidazole moiety, a five-membered aromatic ring with two nitrogen atoms, is a common feature in numerous natural products and synthetic drugs. nih.gov Similarly, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a prevalent structural motif in a wide range of pharmaceuticals and natural alkaloids. frontiersin.orgwikipedia.org The specific linkage and substitution pattern in this compound, with the pyrrolidine ring at the 5-position and a methyl group on one of the imidazole nitrogens, presents a unique chemical entity for investigation.
Significance of Imidazole and Pyrrolidine Scaffolds in Research Compound Design
The imidazole (B134444) and pyrrolidine (B122466) rings are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a variety of biological targets and their favorable physicochemical properties. nbinno.comresearchgate.net
The imidazole scaffold is an electron-rich aromatic system, which allows it to participate in various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions with biological macromolecules. nih.gov This versatility has led to the incorporation of the imidazole ring into a wide array of drugs with diverse pharmacological activities. nih.govclinmedkaz.org The presence of two nitrogen atoms, one of which can act as a hydrogen bond donor and the other as an acceptor, contributes to its ability to bind to enzymes and receptors. ijrar.org
| Pharmacological Activity | Therapeutic Area |
|---|---|
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| Antifungal | Infectious Diseases |
| Antiviral | Infectious Diseases |
The pyrrolidine scaffold , being a saturated and non-planar ring, introduces three-dimensionality to a molecule, which is often crucial for specific interactions with biological targets. nih.govnih.gov This three-dimensional character allows for a more precise spatial arrangement of substituents, which can significantly impact binding affinity and selectivity. nih.gov The pyrrolidine ring is found in many natural products, including the amino acid proline, and in numerous synthetic drugs. wikipedia.org Its incorporation into a molecule can improve pharmacokinetic properties such as solubility and bioavailability. nbinno.com
| Drug Name | Therapeutic Use |
|---|---|
| Clemastine | Antihistamine |
| Procyclidine | Anticholinergic |
| Aniracetam | Nootropic (for cognitive disorders) |
| Clindamycin | Antibiotic |
| Captopril | Antihypertensive |
Elucidation of Molecular Targets and Biological Mechanisms in Preclinical Research
Studies on Specific Biological Activities in Preclinical Models (e.g., in vitro or non-toxicological in vivo research applications)
Antifungal Activity Studies (in vitro)
Without primary research data on this specific molecule, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
Antiviral Activity Studies (in vitro)
A review of available scientific literature did not yield specific in vitro studies investigating the antiviral activity of 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole. While the broader class of imidazole (B134444) derivatives has been explored for potential antiviral properties against various viruses, data focusing solely on this specific compound is not present in the reviewed sources. nih.govnih.govmdpi.com
Anticancer Activity Studies (in vitro)
There are no specific in vitro studies available in the reviewed literature that detail the anticancer activity or molecular mechanisms of this compound. Research into the anticancer potential of related compounds, such as N-alkyl-nitroimidazoles and other imidazole-based molecules, suggests various mechanisms including the inhibition of heme oxygenase or cRAF-kinase. openmedicinalchemistryjournal.comnih.gov However, these findings are not directly applicable to this compound.
Enzyme Inhibitory Studies (e.g., PARP, FLT3, Myeloperoxidase, Urease)
No dedicated in vitro studies were found that evaluated the inhibitory activity of this compound against enzymes such as Poly (ADP-ribose) polymerase (PARP), FMS-like tyrosine kinase 3 (FLT3), myeloperoxidase, or urease. The existing literature on enzyme inhibition focuses on other imidazole-containing scaffolds. researchgate.netresearchgate.net
Receptor Antagonist/Agonist Studies (e.g., Histamine (B1213489) H3)
The primary area of preclinical investigation for imidazole-pyrrolidine scaffolds has been their interaction with histamine receptors, particularly the H3 subtype. The histamine H3 receptor, found predominantly in the central nervous system, acts as an autoreceptor to modulate the synthesis and release of histamine and other neurotransmitters. wikipedia.orgnih.gov
A conformationally constrained analog of histamine, a pyrrolidine (B122466) derivative referred to in literature as immepyr, was identified as a potent and selective histamine H3 receptor agonist. This compound was developed to mimic the anti-conformation of (R)-α-methylhistamine, a known H3 agonist. In preclinical evaluations, the (+)-enantiomer of this pyrrolidine compound demonstrated a significantly greater separation of H3 (agonist) and H1 (antagonist) activities when compared to (R)-α-methylhistamine, indicating high selectivity for the H3 receptor.
The histamine H3 receptor is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity, meaning it can signal without an agonist. nih.gov Agonists of the H3 receptor bind to it and trigger a response that leads to the inhibition of neurotransmitter release. This is achieved by blocking calcium influx, which is a critical step in the process of neurotransmission. The high selectivity of compounds like immepyr makes them valuable tools for studying the physiological roles of the H3 receptor without the confounding off-target effects associated with less selective compounds.
Table 1: Investigated Activity at Histamine Receptors
| Compound Class | Target Receptor | Observed Activity | Key Findings |
|---|---|---|---|
| Imidazole-pyrrolidine Analog | Histamine H3 | Potent & Selective Agonist | Showed greater separation of H3/H1 activities than standard agonists. |
Investigation of Inflammasome Modulation
A thorough search of scientific databases and literature did not reveal any in vitro studies investigating the potential for this compound to modulate inflammasome activity, such as the NLRP3 inflammasome. Research in this area has focused on other distinct chemical structures. nih.govacs.orgnih.gov
Advanced Computational and Theoretical Chemistry Investigations
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole, docking studies are crucial for identifying potential protein targets and elucidating the specific binding modes that may be responsible for its biological activity. These simulations place the ligand into the binding site of a target protein, and scoring functions are used to estimate the binding affinity.
Research on analogous imidazole (B134444) derivatives demonstrates that this scaffold can form key interactions within protein active sites. ekb.eg For this compound, hypothetical docking studies suggest potential interactions characterized by hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The pyrrolidine (B122466) ring's nitrogen atom can act as a hydrogen bond acceptor or donor, while the imidazole ring can engage in hydrogen bonding and aromatic interactions.
Key interactions often involve specific amino acid residues. For instance, in kinase inhibition, interactions with hinge region residues are critical. For this compound, the imidazole nitrogen might form a hydrogen bond with a backbone amide of a hinge residue, a common binding motif for kinase inhibitors. The pyrrolidine moiety could extend into a hydrophobic pocket, establishing van der Waals contacts.
Below is a table representing hypothetical docking results of this compound with a representative protein kinase.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase A | -8.5 | Val57, Ala70 | Hydrophobic |
| Lys72, Glu170 | Hydrogen Bond | ||
| Phe184 | Pi-Pi Stacking | ||
| p38 MAPK | -9.2 | Met109, Leu104 | Hydrophobic |
| Lys53, Asp168 | Hydrogen Bond | ||
| Tyr35 | Pi-Cation |
This table is illustrative and based on typical interactions observed for similar heterocyclic compounds.
Molecular Dynamics Simulations to Understand Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic nature of this complex over time. acs.org MD simulations are used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy. nih.govplos.org
An MD simulation for the this compound-protein complex would typically be run for a duration of nanoseconds to microseconds. The stability of the complex is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. researchgate.net
Another important metric, the Root Mean Square Fluctuation (RMSF), helps identify which parts of the protein are flexible and which are stable. High RMSF values for residues in the binding pocket could indicate induced-fit effects upon ligand binding. researchgate.net Throughout the simulation, the persistence of key interactions, such as hydrogen bonds identified in docking, can be monitored to confirm their importance for binding stability. nih.gov
| Simulation Parameter | Typical Value/Observation | Significance |
| Simulation Time | 100 ns | Allows for observation of complex equilibration and stability. ijsrset.com |
| Ligand RMSD | < 2.5 Å | Indicates the ligand remains stably bound in the predicted pose. |
| Protein Backbone RMSD | < 3.0 Å | Shows overall protein structure remains stable during simulation. |
| Key Hydrogen Bonds | > 80% occupancy | Confirms the stability and importance of specific polar interactions. |
This table presents expected outcomes from a typical MD simulation based on studies of related compounds.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. semanticscholar.org These calculations provide a deeper understanding of the molecule's charge distribution, reactivity, and spectroscopic properties. researchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ijsrset.com
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. researchgate.net These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the imidazole and pyrrolidine rings are expected to be electron-rich, making them likely sites for hydrogen bonding.
| Quantum Chemical Property | Calculated Value (Hypothetical) | Interpretation |
| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; related to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest empty orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability and low chemical reactivity. |
| Dipole Moment | 3.5 Debye | Reflects the overall polarity of the molecule, influencing solubility and binding. |
These values are representative examples for heterocyclic compounds of this class.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tbzmed.ac.ir For a series of derivatives based on the this compound scaffold, a QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov
To build a QSAR model, molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular weight), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties. researchgate.net Statistical methods, like Multiple Linear Regression (MLR), are then used to generate an equation that links these descriptors to the observed biological activity (e.g., IC50). researchgate.net
A hypothetical QSAR equation for a series of analogs might look like: pIC50 = 0.65 * ClogP - 0.21 * TPSA + 0.05 * MW + 2.8
The statistical validity of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust model will have high R² and Q² values, indicating good predictive power. researchgate.netjmchemsci.com
| Descriptor | Coefficient | Interpretation |
| ClogP (Lipophilicity) | +0.65 | Positive correlation; higher lipophilicity increases activity. |
| TPSA (Polar Surface Area) | -0.21 | Negative correlation; lower polarity is favorable for activity. |
| MW (Molecular Weight) | +0.05 | Slight positive correlation; larger molecules may have slightly better activity. |
This table illustrates a sample QSAR model and the interpretation of its descriptors.
De Novo Drug Design Approaches Utilizing Scaffold Structure
The this compound structure serves as an excellent starting point, or scaffold, for de novo drug design. This approach involves using computational algorithms to design novel molecules that are predicted to bind to a specific target, often by building upon or modifying a known core structure. nih.gov
Starting with the imidazole-pyrrolidine scaffold docked into a protein's active site, de novo design programs can "grow" new functional groups from the core structure to occupy empty pockets and form favorable interactions. researchgate.net Another technique, known as scaffold hopping, involves replacing the core scaffold with a different chemical moiety that preserves the essential 3D arrangement of key interacting groups but possesses more favorable properties, such as improved synthetic accessibility or better ADME (absorption, distribution, metabolism, and excretion) characteristics.
By utilizing the this compound scaffold, computational chemists can explore vast chemical space to generate novel compound ideas. These designs are then prioritized based on predicted binding affinity, drug-likeness, and synthetic feasibility, leading to the identification of promising new candidates for development.
Analytical and Characterization Techniques for Research Applications
Spectroscopic Methods for Structural Elucidation of Novel Derivatives (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of newly synthesized derivatives of "1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole". Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are crucial for structural assignment.
¹H NMR: This technique identifies the chemical environment of hydrogen atoms (protons) within the molecule. The spectrum for a derivative of "this compound" would be expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring, the N-methyl group, and the pyrrolidine (B122466) ring. nih.govresearchgate.net The chemical shift (δ), splitting pattern (multiplicity), and integration (number of protons) of each signal are used to piece together the molecular structure. For instance, the N-methyl group would typically appear as a singlet, while the protons on the pyrrolidine ring would exhibit more complex splitting patterns (multiplets) due to coupling with adjacent protons. researchgate.net
¹³C NMR: This method provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. nih.gov For "this compound" derivatives, characteristic signals for the imidazole ring carbons, the N-methyl carbon, and the pyrrolidine carbons would be observed at specific chemical shifts. nih.gov
Correlations between experimental chemical shifts and theoretically calculated isotropic shielding constants can further validate the proposed structures of novel imidazole derivatives. researchgate.net
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This data is illustrative and based on typical chemical shifts for similar structural motifs.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Imidazole C2-H | ~7.5 (s, 1H) | ~138 |
| Imidazole C4-H | ~6.9 (s, 1H) | ~128 |
| Imidazole C5 | - | ~135 |
| N1-CH₃ | ~3.6 (s, 3H) | ~33 |
| Pyrrolidine C3-H | ~3.5 (m, 1H) | ~35 |
| Pyrrolidine CH₂ | ~2.9-3.3 (m, 4H) | ~45, ~52 |
Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula and structure of a compound. europeanreview.org
Electron Ionization (EI-MS): This technique involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion (M⁺) peak corresponding to the molecular weight of the compound, along with fragment ion peaks. nist.gov The fragmentation pattern is often unique to a specific structure and can be used to confirm the identity of the compound by analyzing the masses of the lost neutral fragments. researchgate.net For example, the mass spectrum of the core structure, 1-methyl-imidazole, shows a characteristic fragmentation pattern. nist.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and exact molecular formula. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography)
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts generated during synthesis. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis of purity and the preparative isolation of compounds like "this compound".
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique. For purity assessment, a small amount of the sample is injected into the HPLC system. The components of the mixture are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent).
A typical HPLC method for analyzing imidazole derivatives involves:
Column: A reverse-phase column, such as a SinoChrom ODS-BP or a phenyl column, is commonly used. researchgate.netresearchgate.net
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed. researchgate.netresearchgate.net The composition can be run isocratically (constant) or as a gradient (varied over time) to achieve optimal separation.
Detection: A UV-visible detector is typically used, with the wavelength set to an absorbance maximum for the imidazole ring (e.g., 240 nm or 324 nm). researchgate.netresearchgate.net
The output, a chromatogram, shows peaks corresponding to each separated component. The purity of the sample is determined by calculating the area of the main peak relative to the total area of all peaks. A well-developed HPLC method can achieve good linearity, high sensitivity, and excellent reproducibility. researchgate.net
Table 2: Example HPLC Conditions for Purity Analysis of Imidazole Derivatives
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | SinoChrom ODS-BP (4.6 × 200 mm, 5 μm) researchgate.net |
| Mobile Phase | Methanol/Water (90/10, v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Column Temperature | 25°C researchgate.net |
| Detection | UV-Vis at 240 nm researchgate.net |
| Injection Volume | 10 µL researchgate.net |
Advanced Methods for In Vitro Assay Development and Compound Quantification in Research Matrices
For preclinical studies, it is crucial to quantify the concentration of "this compound" and its potential metabolites in complex biological samples, such as plasma, urine, or cell culture media. rrpharmacology.ru Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis due to its superior sensitivity and selectivity. mdpi.comrrpharmacology.ru
LC-MS/MS Method Development: Developing a robust LC-MS/MS assay involves several key steps:
Sample Preparation: The compound must be extracted from the biological matrix to remove interfering substances like proteins and salts. Common techniques include protein precipitation (e.g., with zinc sulfate (B86663) or acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netmdpi.com The choice of method depends on the compound's properties and the nature of the matrix.
Chromatographic Separation: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system separates the target analyte from other components in the extract before it enters the mass spectrometer. This step is critical for reducing matrix effects, where co-eluting substances can suppress or enhance the ionization of the analyte.
Mass Spectrometric Detection: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (usually the protonated molecular ion, [M+H]⁺) of the target compound is selected and fragmented. A specific, characteristic product ion is then monitored. rrpharmacology.ru This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing interference from the complex biological matrix. rrpharmacology.ru
This technique allows for the accurate determination of pharmacokinetic parameters and the quantification of compounds even at very low concentrations (ng/mL or pg/mL). The validation of the method is performed to guarantee the accuracy and precision of the obtained results.
Table 3: Illustrative Parameters for a Quantitative LC-MS/MS Method
| Parameter | Description |
|---|---|
| Biological Matrix | Rat Plasma |
| Sample Preparation | Protein Precipitation with Acetonitrile |
| LC System | UHPLC |
| Column | Kinetex C18 (or similar reverse-phase) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | e.g., Precursor Ion [M+H]⁺ → Product Ion |
| Quantification | Lower Limit of Quantification (LLOQ) in the ng/mL range |
Future Research Trajectories and Interdisciplinary Perspectives
Development of Novel Chemical Probes and Research Tools
The structural characteristics of 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole make it an attractive starting point for the development of novel chemical probes. Chemical probes are essential tools for interrogating complex biological systems, enabling the study of protein function and localization in living cells. pharmaweek.com The imidazole (B134444) scaffold is particularly adept at coordinating with metal ions and participating in hydrogen bonding, properties that can be exploited in the design of chemosensors and fluorescent probes. mdpi.com
Future research could focus on modifying the this compound core to create probes for specific analytes or biological targets. For instance, the introduction of a fluorophore to the pyrrolidine (B122466) or imidazole ring could yield a fluorescent probe whose signal is modulated upon binding to a target protein or ion. rsc.org The pyrrolidine moiety can be functionalized to enhance water solubility or to introduce reactive groups for covalent labeling of target proteins. The development of such tools would be invaluable for studying biological processes where imidazole-interacting proteins play a key role.
Table 1: Potential Modifications for Chemical Probe Development
| Modification Site | Appended Moiety | Potential Application |
| Pyrrolidine Nitrogen | Fluorophore (e.g., Dansyl, NBD) | Fluorescent probe for cellular imaging |
| Imidazole Ring | Biotin (B1667282) | Affinity-based probe for target isolation |
| Pyrrolidine Ring | Photo-affinity Label (e.g., Benzophenone) | Covalent labeling for target identification |
| Imidazole Nitrogen | Metal Chelator (e.g., Bipyridine) | Sensor for specific metal ions |
Integration with Chemical Biology Approaches for Target Validation
Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target has a desired therapeutic effect. nih.govnih.gov Chemical biology provides a powerful toolkit for this purpose, using small molecules to probe and perturb biological systems. pharmaweek.com The compound this compound could serve as a foundational scaffold for creating chemical tools aimed at target identification and validation.
One key strategy involves affinity-based proteomics, where a derivatized version of the compound is used to "fish" for its binding partners in a cell lysate. nih.gov By attaching a tag like biotin to the core scaffold via a linker, researchers can immobilize the probe on a solid support (e.g., streptavidin beads) to capture interacting proteins, which can then be identified by mass spectrometry. This approach would elucidate the cellular targets of this particular pyrrolidinyl-imidazole structure, providing crucial insights for potential therapeutic applications.
Furthermore, forward chemical genetics screens could be employed. nih.gov In such screens, libraries of compounds based on the this compound scaffold would be tested for their ability to induce a specific phenotype in cells or organisms. Identifying the molecular target responsible for the observed phenotype is a powerful method of validation. researchgate.net
Exploration of New Synthetic Methodologies
While classical methods for imidazole synthesis exist, modern organic chemistry continues to offer more efficient, versatile, and environmentally friendly alternatives. rsc.orgresearchgate.net Future research should explore the application of these novel methodologies to the synthesis of this compound and its derivatives. Developing a robust and scalable synthetic route is paramount for enabling extensive biological evaluation.
Recent advances in imidazole synthesis often involve multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and reducing waste. nih.gov Metal-catalyzed cross-coupling reactions and C-H activation strategies also represent powerful tools for functionalizing the imidazole and pyrrolidine rings with high precision and regioselectivity. rsc.org The exploration of flow chemistry and microwave-assisted synthesis could further accelerate the production of a diverse library of analogues for structure-activity relationship (SAR) studies. organic-chemistry.org
Table 2: Comparison of Potential Synthetic Strategies
| Synthetic Method | Advantages | Potential Challenges | Key Bond Formation |
| Radziszewski Reaction | Well-established, uses simple precursors | Often requires harsh conditions, moderate yields | Forms the imidazole ring from a dicarbonyl, aldehyde, and ammonia (B1221849) source |
| Van Leusen Reaction | Good for 1,4,5-trisubstituted imidazoles mdpi.com | Requires specialized isocyanide reagents | Cyclization involving a tosylmethyl isocyanide (TosMIC) |
| Metal-Catalyzed Cyclizations | High regioselectivity, mild conditions rsc.org | Catalyst cost and sensitivity | Intramolecular cyclization of functionalized precursors |
| Multi-Component Reactions (MCRs) | High efficiency, atom economy, diversity nih.gov | Optimization can be complex | Multiple bond formations in one pot |
Potential for Scaffold Hybridization in Future Research Compound Design
Scaffold hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.net This approach can lead to compounds with improved affinity, selectivity, or a novel mechanism of action, potentially addressing issues like drug resistance. nih.govresearchgate.net The this compound core is an excellent candidate for scaffold hybridization due to the proven biological relevance of both the imidazole and pyrrolidine moieties. researchgate.netnih.gov
Future research could explore the design and synthesis of hybrid molecules that combine this core with other known pharmacologically active scaffolds. For example, linking the pyrrolidinyl-imidazole structure to a fragment known to inhibit a specific enzyme class, such as a kinase or a protease, could generate potent and selective inhibitors. nih.gov The imidazole ring can act as a versatile linker or a key interaction motif, while the pyrrolidine ring can be used to tune physicochemical properties and provide specific stereochemical interactions within a target's binding site. nih.gov This strategy has been successfully employed to create novel anticancer and antimicrobial agents from other imidazole-based compounds. nih.govresearchgate.net The possibilities for creating new chemical entities with unique therapeutic potential through this approach are vast.
Q & A
Q. What synthetic methodologies are effective for preparing 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole, and how can reaction conditions be optimized?
The compound can be synthesized via Cu(I)-catalyzed coupling reactions. For example, halogenated nitrobenzene derivatives may react with substituted imidazoles under argon in DMF with K₂CO₃ and CuI at 120°C for 24 hours . Purification via column chromatography is recommended. Optimization should focus on solvent choice (e.g., DMF vs. THF), catalyst loading (e.g., 0.1 eq. CuI), and reaction time to minimize byproducts. NMR and LC-MS should validate intermediate purity.
Q. How can the structural identity and purity of this compound be confirmed experimentally?
Use a combination of:
- ¹H/¹³C NMR : Compare chemical shifts with analogous imidazole derivatives (e.g., δ 3.66 ppm for N-methyl groups in imidazoles ).
- High-resolution mass spectrometry (HRMS) : Match experimental and theoretical m/z values (e.g., ESI-TOF-HRMS for [M+H]⁺ ).
- HPLC : Employ reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%).
Q. What analytical techniques are suitable for characterizing the physicochemical properties of this compound?
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents.
- LogP : Use octanol-water partitioning assays or computational tools like Molinspiration.
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity (ICH Q1A guidelines).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can determine absolute configuration. For example, SHELXTL can model hydrogen bonding and torsional angles in imidazole-pyrrolidine hybrids . High-resolution data (≤1.0 Å) and twin refinement may be required for chiral centers.
Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) in imidazole-based analogs?
- CoMSIA Models : Build 3D-QSAR models using Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate substituent effects (e.g., pyrrolidine substitution) with bioactivity .
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets like GPR142 or IDO1 . Validate with mutagenesis studies.
Q. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled for this compound?
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., CYP450 assays).
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
- Dose-Response Refinement : Adjust dosing regimens based on allometric scaling from rodent models.
Q. What strategies mitigate off-target effects in imidazole derivatives during target validation?
- Selectivity Screening : Test against panels of kinases, GPCRs, and ion channels (e.g., Eurofins Panlabs).
- CRISPR-Cas9 Knockout : Confirm target dependency in cellular models.
- Proteomics : Perform thermal shift assays or affinity pulldowns to identify interacting proteins.
Q. How can enantiomeric purity of chiral pyrrolidine-containing imidazoles be ensured during synthesis?
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed couplings .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for enantiomer assignment.
Methodological Notes
- Data Reproducibility : Include internal controls (e.g., commercial imidazole standards) in all assays.
- Conflict Resolution : Use statistical tools (e.g., Grubbs’ test for outliers) and meta-analysis of published datasets.
- Ethical Compliance : Adhere to OECD guidelines for preclinical studies and declare synthetic routes in patents to avoid IP conflicts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
